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Abstract
Seletalisib (UCB5857) is a potent and selective small molecule inhibitor of the

phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] Its discovery represents a targeted

approach to modulating the PI3K/Akt/mTOR signaling pathway, which is frequently

dysregulated in various immune-inflammatory diseases and hematological malignancies. This

technical guide provides an in-depth overview of the discovery, chemical structure, synthesis,

and mechanism of action of Seletalisib. It includes a compilation of key quantitative data,

detailed experimental protocols for pivotal assays, and visualizations of the relevant signaling

pathway and experimental workflows to support further research and development efforts in

this area.

Discovery and Rationale
Seletalisib was developed by UCB Pharma as an orally bioavailable inhibitor of PI3Kδ.[2] The

rationale for its development stems from the crucial role of the PI3Kδ isoform in the

development, function, and survival of leukocytes, including B cells, T cells, and mast cells.

Dysregulation of the PI3K/Akt/mTOR signaling pathway is a known driver in many autoimmune

diseases and B-cell malignancies. By selectively targeting the δ isoform, which is

predominantly expressed in hematopoietic cells, Seletalisib was designed to offer a more

targeted therapeutic approach with a potentially improved safety profile compared to broader

PI3K inhibitors.
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The discovery process involved a medicinal chemistry program that led to the identification of a

potent and selective compound with desirable pharmacokinetic properties.[3]

Chemical Structure and Properties
Seletalisib is a synthetic organic molecule belonging to the class of bipyridines and

oligopyridines.

Chemical Name (IUPAC): 3-{8-chloro-3-[(1R)-2,2,2-trifluoro-1-({pyrido[3,2-d]pyrimidin-4-

yl}amino)ethyl]quinolin-2-yl}pyridin-1-ium-1-olate

SMILES: FC(F)(F)--INVALID-LINK--C3=CC4=CC=CC(Cl)=C4N=C3C5=CC=C--INVALID-LINK--

=C5

Molecular Formula: C₂₃H₁₄ClF₃N₆O

Molecular Weight: 482.85 g/mol

CAS Number: 1362850-20-1

Below is a 2D representation of the chemical structure of Seletalisib.

Caption: 2D Chemical Structure of Seletalisib.

Synthesis
The synthesis of Seletalisib has been described in patent literature.[4][5] A key step in the

synthesis involves the reaction of an appropriate quinoline intermediate with a pyridopyrimidine

amine derivative. The general synthetic scheme is outlined below.

Starting Materials

Quinoline Intermediate
(Formula II)

Pyridopyrimidine Amine
(Formula III)

Coupling Reaction Seletalisib
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Caption: General Synthetic Scheme for Seletalisib.

The process involves reacting a compound of formula (II) with a compound of formula (III)

under anhydrous conditions.[4] The patent also describes the preparation of different crystalline

forms of Seletalisib, designated as Form B and Form F, which may have different

physicochemical properties.[4]

Mechanism of Action: Inhibition of the
PI3K/Akt/mTOR Signaling Pathway
Seletalisib is an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K.[6] This

inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits

and activates downstream signaling proteins, most notably Akt (also known as Protein Kinase

B). The subsequent phosphorylation cascade, involving mTOR, regulates a multitude of cellular

processes including cell survival, proliferation, differentiation, and trafficking. By blocking this

pathway at the level of PI3Kδ, Seletalisib effectively dampens the pro-survival and pro-

proliferative signals in leukocytes.

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway

and the point of inhibition by Seletalisib.
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Caption: PI3K/Akt/mTOR Signaling Pathway and Seletalisib's Point of Inhibition.
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Quantitative Data
In Vitro Potency and Selectivity
Seletalisib demonstrates potent inhibition of PI3Kδ with high selectivity over other Class I PI3K

isoforms.

Target IC₅₀ (nM) Fold Selectivity vs. PI3Kδ

PI3Kδ 12 -

PI3Kα >3636 >303

PI3Kβ >290 >24

PI3Kγ 282 23.5

Data compiled from publicly available sources.

Pharmacokinetic Properties in Humans
First-in-human studies have characterized the pharmacokinetic profile of Seletalisib in healthy

adults.[3]

Parameter Value Study Population

Time to Maximum

Concentration (tₘₐₓ)
1.8 - 4.0 hours Healthy Adults

Terminal Half-life (t₁/₂) 17.7 - 22.4 hours Healthy Adults

Bioavailability ~97% Healthy Subjects

Plasma Clearance 1.7 L/h Healthy Subjects

Volume of Distribution 60.9 L Healthy Subjects

Data from studies NCT02303509 and NCT02207595.[3]

Clinical Efficacy and Safety Summary
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Seletalisib has been evaluated in several clinical trials for various indications.

Trial Identifier Indication
Key Efficacy
Findings

Key Safety
Findings

NCT02610543
Primary Sjögren's

Syndrome

Trend towards

improvement in

ESSDAI and ESSPRI

scores.[7][8]

Higher incidence of

adverse events,

including serious AEs,

compared to placebo,

leading to more

discontinuations.[8]

Phase 1b/Extension
Activated PI3Kδ

Syndrome (APDS)

Improvements in

lymphadenopathy,

lung function, and

platelet counts.[9][10]

Seletalisib-related

adverse events

included increased

hepatic enzymes,

dizziness, and

aphthous ulcers.

Serious adverse

events included

hospitalization and

colitis.[9][10]

NCT02303509 &

NCT02207595

Healthy Volunteers &

Psoriasis

Demonstrated target

engagement through

inhibition of basophil

degranulation.[3]

Generally well-

tolerated at lower

doses. Higher doses

were associated with

an increased

incidence of rash.[3]

Key Experimental Protocols
PI3Kδ Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of Seletalisib in inhibiting the enzymatic activity of

PI3Kδ.

Methodology:
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Reagents and Materials: Recombinant human PI3Kδ enzyme, ATP, PIP2 substrate, kinase

buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

Procedure: a. Serially dilute Seletalisib to a range of concentrations. b. In a 384-well plate,

add the PI3Kδ enzyme to the kinase buffer. c. Add the diluted Seletalisib or vehicle control

to the enzyme mixture and incubate. d. Initiate the kinase reaction by adding a mixture of

ATP and PIP2 substrate. e. Incubate the reaction at room temperature. f. Stop the reaction

and measure the amount of ADP produced using a luminometer.

Data Analysis: Calculate the percent inhibition of PI3Kδ activity at each Seletalisib
concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic

equation.

pAkt Expression Assay in Ramos Cells (Cellular Assay)
Objective: To assess the ability of Seletalisib to inhibit PI3Kδ signaling in a cellular context.

Methodology:

Cell Culture: Culture Ramos cells (a human B-lymphocyte cell line) in appropriate media.

Treatment: a. Seed Ramos cells in a 96-well plate. b. Treat the cells with varying

concentrations of Seletalisib or vehicle control for a specified time. c. Stimulate the B-cell

receptor (BCR) pathway using an anti-IgM antibody to induce PI3Kδ activation.

Cell Lysis and Protein Quantification: a. Lyse the cells and determine the total protein

concentration of the lysates.

pAkt Detection: a. Use a phospho-Akt specific ELISA or Western blot to measure the levels

of phosphorylated Akt (at Ser473 or Thr308) in the cell lysates.

Data Analysis: Normalize the phospho-Akt signal to the total protein concentration or a

housekeeping protein. Calculate the percent inhibition of Akt phosphorylation at each

Seletalisib concentration and determine the IC₅₀ value.

Ex Vivo Basophil Degranulation Assay
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Objective: To measure the pharmacodynamic effect of Seletalisib on basophil activation in

whole blood.

Methodology:

Blood Collection: Collect whole blood from subjects treated with Seletalisib or placebo.

Stimulation: a. Aliquot the whole blood into tubes. b. Stimulate the basophils with an anti-IgE

antibody or a relevant allergen. Include an unstimulated control.

Staining: a. Add fluorescently labeled antibodies against basophil surface markers (e.g.,

CCR3) and an activation marker (e.g., CD63) to the blood samples. b. Incubate to allow for

antibody binding.

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Gate on the basophil

population and quantify the percentage of CD63-positive basophils.

Data Analysis: Calculate the percent inhibition of basophil degranulation in the Seletalisib-

treated samples compared to the placebo-treated samples.

Conclusion
Seletalisib is a well-characterized, potent, and selective inhibitor of PI3Kδ with a clear

mechanism of action. Its development has provided valuable insights into the therapeutic

potential of targeting the PI3Kδ isoform in immune-mediated diseases. The data and protocols

presented in this guide offer a comprehensive resource for researchers and drug development

professionals working on PI3K inhibitors and related signaling pathways. While clinical

development for some indications has faced challenges, the foundational scientific

understanding of Seletalisib's properties remains a significant contribution to the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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